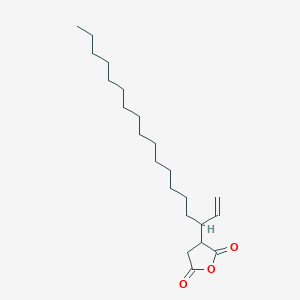
3-(Octadec-1-EN-3-YL)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadec-1-en-3-yl)oxolane-2,5-dione is a chemical compound with the molecular formula C22H38O3This compound is characterized by its oxolane ring structure and a long aliphatic chain, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadec-1-en-3-yl)oxolane-2,5-dione typically involves the reaction of maleic anhydride with octadecene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Octadec-1-en-3-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted oxolane derivatives .
Scientific Research Applications
3-(Octadec-1-en-3-yl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Octadec-1-en-3-yl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-dodecenyl)succinic anhydride: Similar in structure but with a shorter aliphatic chain.
3-(octadec-1-en-1-yl)dihydrofuran-2,5-dione: Another compound with a similar oxolane ring structure
Uniqueness
3-(Octadec-1-en-3-yl)oxolane-2,5-dione is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and stability .
Properties
CAS No. |
56934-12-4 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-octadec-1-en-3-yloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(4-2)20-18-21(23)25-22(20)24/h4,19-20H,2-3,5-18H2,1H3 |
InChI Key |
GULIOAWTWHWGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C=C)C1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


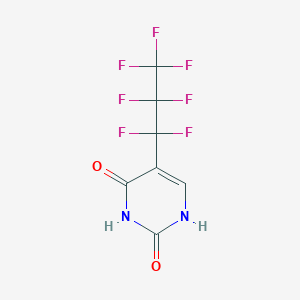
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
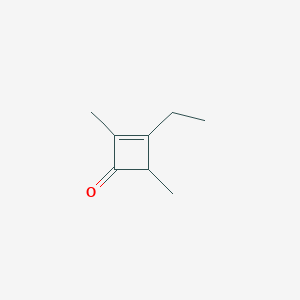
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
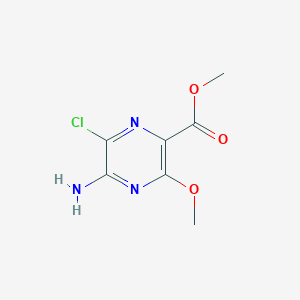
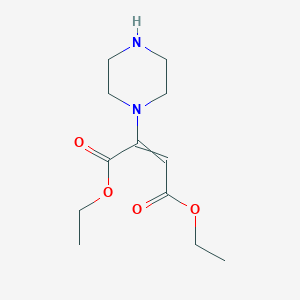
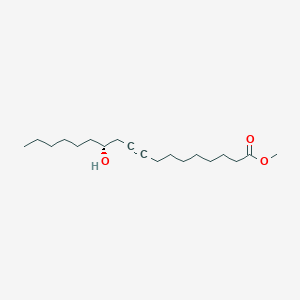
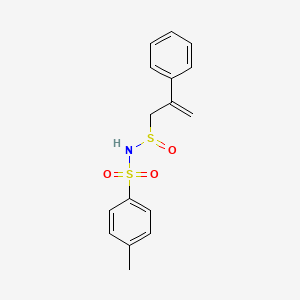
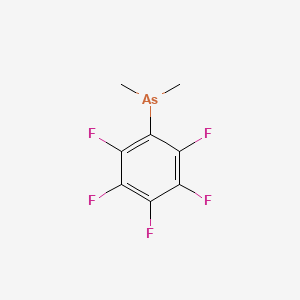
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
